

# An In-depth Technical Guide on the Chemical Structure and Stereoisomerism of Voafinidine

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## Compound of Interest

Compound Name: Voafinidine

Cat. No.: B161978

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## Abstract

**Voafinidine** is a naturally occurring aspidosperma-type indole alkaloid isolated from *Tabernaemontana divaricata*. This document provides a comprehensive overview of its chemical structure, stereoisomeric properties, and the experimental protocols for its isolation and characterization. The defined stereochemistry at its three chiral centers dictates its three-dimensional structure, which is crucial for its potential biological activity. This guide consolidates available data to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

## Chemical Structure

**Voafinidine** possesses a complex pentacyclic core characteristic of aspidosperma alkaloids. Its chemical formula is  $C_{20}H_{28}N_2O_2$ . The systematic IUPAC name for the known natural stereoisomer is (15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.0<sup>4</sup>,<sup>12</sup>.0<sup>5</sup>,<sup>10</sup>]nonadeca-4(12),5,7,9-tetraene-16,17-diol[1].

The structure features an indole moiety fused within a rigid tetracyclic system. Key functional groups include a diol at positions 16 and 17, an ethyl group at position 15, and a methyl group on one of the nitrogen atoms. The chemical structure is depicted below:

(Image of **Voafinidine** chemical structure)

## Stereoisomerism

**Voafinidine** has three contiguous chiral centers at positions C-15, C-16, and C-17. The naturally occurring and isolated form of **Voafinidine** has the specific stereochemistry of 15S, 16S, 17S[1].

The presence of three stereocenters means that there are  $2^3 = 8$  possible stereoisomers for the **Voafinidine** scaffold. These would exist as four pairs of enantiomers. The relationship between the core **Voafinidine** structure and its potential stereoisomers is illustrated in the diagram below.



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Stereoisomeric relationship of **Voafinidine**.

The specific three-dimensional arrangement of the substituents at these chiral centers is critical for the molecule's interaction with biological targets and, consequently, its pharmacological profile.

## Data Presentation

The following table summarizes the available physicochemical data for **Voafinidine**. To date, most of the available data are computed, with limited experimentally determined values reported in the literature.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>28</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[1]
Molecular Weight	328.45 g/mol	ChemFaces[2]
IUPAC Name	(15S,16S,17S)-15-ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.0 <sup>4,12</sup> .0 <sup>5,10</sup> ]nonadeca-4(12),5,7,9-tetraene-16,17-diol	PubChem[1]
CAS Number	180059-77-2	ChemFaces[2]
Physical Description	Powder	ChemFaces[2]
XLogP3 (Computed)	2.3	PubChem[1]
Exact Mass	328.215078140 Da	PubChem[1]
Melting Point	Not Reported	
Optical Rotation ([α] <sub>D</sub> )	Not Reported	
Biological Activity (IC <sub>50</sub> )	Not Reported	

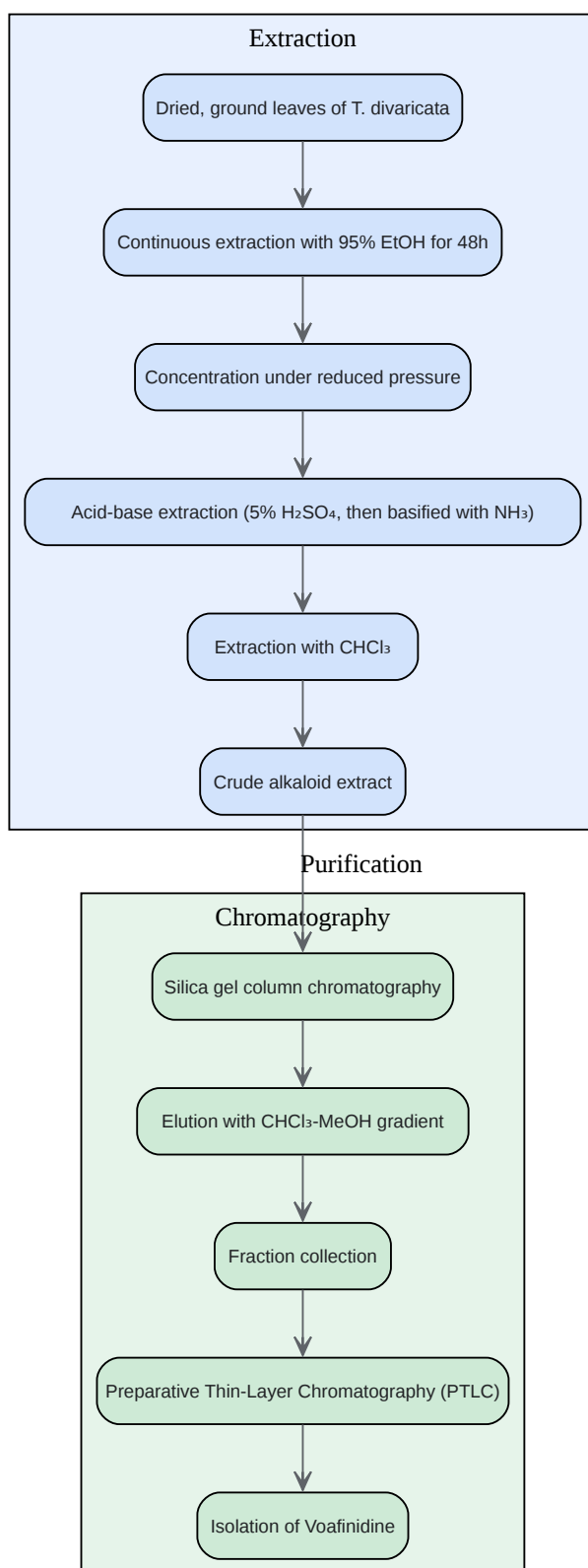
## Experimental Protocols

The isolation and structure elucidation of **Voafinidine** were first reported by Kam, T. S., et al. in 2003. The following protocol is based on their publication.

### Isolation of Voafinidine

Source Material: Leaves of *Tabernaemontana divaricata* (double flower variety).

Workflow Diagram:



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Isolation workflow for **Voafinidine**.

#### Detailed Protocol:

- **Extraction:** The dried and ground leaves of *T. divaricata* are subjected to continuous extraction with 95% ethanol for 48 hours. The resulting ethanolic extract is then concentrated under reduced pressure.
- **Acid-Base Partitioning:** The concentrated extract is acidified with 5% sulfuric acid and filtered. The acidic aqueous solution is then washed with chloroform to remove neutral compounds. The aqueous layer is subsequently basified with ammonia and extracted with chloroform to yield the crude alkaloid mixture.
- **Chromatographic Separation:** The crude alkaloid extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of increasing methanol in chloroform.
- **Final Purification:** Fractions containing **Voafinidine** are further purified using preparative thin-layer chromatography (PTLC) to yield the pure compound.

## Structure Elucidation

The structure of **Voafinidine** was determined using a combination of spectroscopic techniques:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
- **Infrared (IR) Spectroscopy:** To identify functional groups such as hydroxyl (-OH) and amine (N-H) moieties.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HMQC, HMBC) NMR experiments were used to establish the connectivity of atoms and the overall carbon-hydrogen framework. The relative stereochemistry was determined through NOESY experiments.

## Conclusion

**Voafinidine** is an aspidosperma alkaloid with a well-defined chemical structure and stereochemistry. While its biological activities have not been extensively reported, its complex architecture makes it an interesting target for synthetic and medicinal chemistry studies. The

protocols for its isolation and characterization are established, providing a basis for further investigation into this natural product and its analogs. The lack of extensive experimental data highlights an opportunity for further research to fully characterize its physicochemical and pharmacological properties.

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## References

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